5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile
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Overview
Description
“5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .
Molecular Structure Analysis
The molecular formula of “5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile” is C4H2BrN3 . The InChI representation of the molecule is InChI=1S/C4H2BrN3/c5-4-3 (1-6)2-7-8-4/h2H, (H,7,8) . The Canonical SMILES representation is C1=NNC (=C1C#N)Br .Physical And Chemical Properties Analysis
The molecular weight of “5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile” is 171.98 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 52.5 Ų .Scientific Research Applications
Synthesis of Bipyrazoles
“5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile” can be used as a starting material in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry and materials science.
Preparation of Hexacoordinate Complexes
This compound may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes could have potential applications in materials science, particularly in the development of new types of catalysts.
Synthesis of Pharmacologically Active Compounds
“5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile” can be used in the synthesis of various pharmacologically active compounds . These compounds could potentially be used in the development of new drugs or therapeutic agents.
Inhibitors Development
The compound can be used in the development of inhibitors . Inhibitors are substances that can reduce the activity of a particular biochemical reaction, and they are often used in the development of drugs to treat various diseases.
Reactant for Reductive Amination
It can serve as a reactant for the synthesis of (aminomethyl)pyrazoles by reductive amination . These compounds have been studied as Smoothened antagonists for hair inhibition.
Preparation of N-biarylmethyl Spiropiperidine
The compound can be used in the preparation of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine . These antagonists could potentially be used in the treatment of pain and other conditions.
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, have been reported to exhibit a broad range of biological activities . Therefore, the targets can be diverse depending on the specific biological activity.
Mode of Action
It is known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the target and the biological activity of the compound.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
The effects would likely be related to the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile. For instance, the compound should be stored in a cool, dry place in a tightly closed container . Additionally, the compound’s action could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
properties
IUPAC Name |
5-bromo-1-phenylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-10-8(6-12)7-13-14(10)9-4-2-1-3-5-9/h1-5,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMBDAOQQBVANQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514028 |
Source
|
Record name | 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | |
CAS RN |
76767-44-7 |
Source
|
Record name | 5-Bromo-1-phenyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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